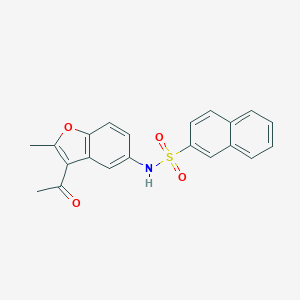
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C21H17NO4S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring attached to a naphthalene ring via a sulfonamide linkage . The benzofuran ring is substituted at the 3-position with an acetyl group and at the 2-position with a methyl group .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and depend on the specific substituents present on the benzofuran ring . For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. For instance, its bioaccumulation estimates from Log Kow (BCFWIN v2.17) is 1.925 (BCF = 84.18), and its log Kow used is 4.50 (estimated) .Scientific Research Applications
Interaction and Nephrotoxicity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide's structure suggests a potential link to nephrotoxicity, as seen in similar compounds. Mechanisms involve the action of cytochrome P450 enzymes, prostaglandin endoperoxide synthase, and N-deacetylase. The formation of reactive metabolites like N-acetyl-p-benzochinoimine leads to oxidative stress and potential kidney damage (Ściskalska et al., 2015).
Pharmacology of Benzofurans
This compound's benzofuran component suggests similarities with other benzofurans, known for their psychoactive properties. These substances, synthesized for research, share structural similarities with recreational drugs and have significant pharmacological and toxicological profiles (Barceló & Gomila, 2018).
Sulfonamide Moiety in Drug Design
The sulfonamide group in the compound is crucial in pharmaceuticals, allowing for chemical modifications to enhance drug efficacy. This feature, combined with the ability to form hydrogen bonds and interact with proteins, makes the sulfonamide moiety a key component in developing new therapeutic agents (Culletta et al., 2022).
Mechanism of Action
Future Directions
Benzofuran compounds, including “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-13(23)21-14(2)26-20-10-8-17(12-19(20)21)22-27(24,25)18-9-7-15-5-3-4-6-16(15)11-18/h3-12,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRFLJHKYPUOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B375465.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-3-thiophenecarboxamide](/img/structure/B375466.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-{4-nitrophenyl}-2-propen-1-one](/img/structure/B375467.png)

![6-methyl-2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B375471.png)
![(5E)-3-benzyl-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B375473.png)
![4-Bromophenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B375475.png)
![1,7-bis[(4-methoxybenzylidene)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B375479.png)
![4-[(2,6-Dichlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazole-3(2H)-one](/img/structure/B375480.png)
![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)
![N-{(E)-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-methoxyaniline](/img/structure/B375485.png)
![N-(4-chlorophenyl)-N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amine](/img/structure/B375486.png)
![2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375487.png)
![2,6-di(thiazol-2-yl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B375488.png)